Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the acetamide and acetylphenyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that play a role in its biological activity. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: A class of compounds with a similar core structure, known for their diverse biological activities.
Acetamides: Compounds containing the acetamide functional group, with various applications in chemistry and medicine.
Uniqueness
Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-5-16-12(3)27-20-18(16)19(21-13(4)22-20)26-10-17(25)23-15-8-6-14(7-9-15)11(2)24/h6-9H,5,10H2,1-4H3,(H,23,25) |
InChI Key |
ZOSKOTCCXXAADP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.